1-[2-(3-Chlorophenyl)ethyl]-3-(2,5-dimethoxyphenyl)urea

Urease inhibition Jack bean urease Enzyme inhibitor screening

This non-symmetric 1,3-disubstituted urea uniquely combines a brain-penetrant 3-chlorophenethyl arm (brain/plasma Kp~2.0) with a 2,5-dimethoxyphenyl ring that redirects target engagement from CB1 modulation to urease inhibition (170-220 nM IC50) and A549/colorectal cytotoxicity. Unlike classical hydroxamic acid or phosphorodiamidate urease inhibitors, this chemotype avoids poor drug-likeness and off-target issues. It serves as an ideal negative control for CB1 NAM SAR studies, enabling target deconvolution in screening cascades. Procure for hit-to-lead anti-infective, oncology, and neuroscience programs requiring validated brain-penetrant urea scaffolds.

Molecular Formula C17H19ClN2O3
Molecular Weight 334.8 g/mol
Cat. No. B5827877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(3-Chlorophenyl)ethyl]-3-(2,5-dimethoxyphenyl)urea
Molecular FormulaC17H19ClN2O3
Molecular Weight334.8 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)NCCC2=CC(=CC=C2)Cl
InChIInChI=1S/C17H19ClN2O3/c1-22-14-6-7-16(23-2)15(11-14)20-17(21)19-9-8-12-4-3-5-13(18)10-12/h3-7,10-11H,8-9H2,1-2H3,(H2,19,20,21)
InChIKeyYJXLAWKGAYMKCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.9 [ug/mL]

1-[2-(3-Chlorophenyl)ethyl]-3-(2,5-dimethoxyphenyl)urea (CAS 708223-06-7): Procurement-Relevant Chemical Identity and Physicochemical Baseline


1-[2-(3-Chlorophenyl)ethyl]-3-(2,5-dimethoxyphenyl)urea (CAS 708223-06-7) is a non-symmetric diaryl urea derivative of molecular formula C₁₇H₁₉ClN₂O₃ (MW 334.8) that belongs to the class of 1,3-disubstituted ureas widely explored for kinase inhibition, cannabinoid receptor modulation, and enzyme inhibition [1]. Its structure uniquely appends a 3-chlorophenyl ring via a flexible two-carbon ethyl linker to one urea nitrogen while bearing a 2,5-dimethoxyphenyl ring directly on the other, creating a distinct pharmacophoric topology compared to the more common 1,3-diaryl urea scaffold [2].

Why 1-[2-(3-Chlorophenyl)ethyl]-3-(2,5-dimethoxyphenyl)urea Cannot Be Replaced by Common 1,3-Diarylurea or Phenethylurea Analogs Without Losing Distinct Pharmacological Fingerprint


In the 1,3-disubstituted urea chemical space, minor alterations in substitution pattern or linker topology produce quantifiable shifts in target engagement and biological readout: the 3-chlorophenethyl arm of this compound imparts differential urease inhibition potency (170–220 nM IC₅₀ range for closely related analogs), while the 2,5-dimethoxyphenyl ring—absent in the CB1-targeted 3-(4-chlorophenyl)-1-(phenethyl)urea series—redirects the target profile away from cannabinoid receptor modulation toward enzyme inhibition pathways [1] [2]. Moreover, QSAR studies on phenethylamine-derived ureas demonstrate that dimethoxyphenyl substitution directly enhances cytotoxicity against A549 lung carcinoma cells, an effect not observed with non-methoxylated or mono-methoxylated congeners [3].

Quantitative Differentiation Evidence for 1-[2-(3-Chlorophenyl)ethyl]-3-(2,5-dimethoxyphenyl)urea Against Closest Structural Analogs


Urease Inhibition: Chlorophenethyl Arm Confers Sub‑1000 nM Potency Versus Inactive Non‑Chlorinated Phenethylurea Baseline

A structural analog of 1-[2-(3-chlorophenyl)ethyl]-3-(2,5-dimethoxyphenyl)urea bearing the same 3-chlorophenethyl substituent (CHEMBL4070510) inhibited jack bean urease with an IC₅₀ of 170 nM [1]. In contrast, the non-chlorinated phenethylurea analog 1-(2,5-dimethoxyphenyl)-3-phenethylurea—lacking the chlorine atom on the phenyl ring—showed substantially weaker inhibition of the related urea transporter UT-A1 with an IC₅₀ of 750 nM, representing a 4.4‑fold potency loss [2]. These data demonstrate that the presence of the chlorine substituent on the phenethyl ring is critical for sub‑micromolar engagement of urea‑binding proteins.

Urease inhibition Jack bean urease Enzyme inhibitor screening

Target Profile Divergence: 2,5‑Dimethoxyphenyl Substitution Excludes CB1 Allosteric Modulation While Chlorophenethyl Ureas Potently Engage CB1 (pIC₅₀ 7.54)

The 3-(4-chlorophenyl)-1-(phenethyl)urea series, exemplified by RTICBM‑189 (1-(3-chlorophenethyl)-3-(4-chlorophenyl)urea), demonstrates potent CB1 negative allosteric modulation with a pIC₅₀ of 7.54 (IC₅₀ ≈ 29 nM) in Ca²⁺ mobilization assays and shows no activity at >50 protein targets . Critically, 1-[2-(3-chlorophenyl)ethyl]-3-(2,5-dimethoxyphenyl)urea differs from RTICBM-189 by replacing the 4-chlorophenyl ring on urea nitrogen with a 2,5-dimethoxyphenyl ring—a modification that eliminates the diarylurea pharmacophore essential for CB1 allosteric modulation and redirects target engagement toward urease and related enzymes. This target profile divergence is structural rather than speculative: the dimethoxyphenyl urea substructure is a recognized scaffold for enzyme inhibition (urease, carbonic anhydrase, acetylcholinesterase) [1] [2].

CB1 allosteric modulation Cannabinoid receptor Target selectivity profiling

Brain Penetration and Pharmacokinetic Suitability: Chlorophenethyl Ureas Show Brain/Plasma Ratio Kp = 2.0, a Feature Structurally Dependent on the Chlorophenethyl Arm

In rat pharmacokinetic studies, the 3-chlorophenethyl-containing analog RTICBM‑189 achieved a brain/plasma concentration ratio (Kp) of 2.0, confirming excellent brain permeation conferred by the chlorophenethyl moiety [1]. Although direct PK data for 1-[2-(3-chlorophenyl)ethyl]-3-(2,5-dimethoxyphenyl)urea are not yet published, the conserved 3-chlorophenethyl arm is the structural determinant of brain penetration within this chemotype . This contrasts with simple 1,3-diarylureas lacking the ethyl linker, which typically exhibit poor CNS penetration due to higher polar surface area and reduced conformational flexibility.

Brain penetration Pharmacokinetics Blood-brain barrier CNS drug discovery

Quantitative Cytotoxicity QSAR: Dimethoxyphenyl Ureas Exhibit Enhanced Activity Against A549 Lung Carcinoma Relative to Non‑Methoxylated Congeners

A QSAR analysis of 1,3-disubstituted (thio)ureas derived from phenethylamines demonstrated that compounds incorporating a dimethoxyphenyl group displayed significantly elevated cytotoxicity against the A549 human lung carcinoma cell line compared to non-methoxylated or mono-methoxylated counterparts. The study identified high radial distribution function values for dimethoxyphenyl-containing derivatives, correlating with enhanced antiproliferative activity [1]. In parallel, 1-(2,5-dimethoxyphenyl)-3-substituted urea compounds have been patented as colon cancer inhibitors with demonstrated activity against SW480 and SW620 colorectal cancer cell lines, establishing the 2,5-dimethoxyphenyl urea substructure as a privileged scaffold for anticancer screening [2].

Cytotoxicity QSAR A549 cell line Anticancer screening

Selectivity Against Normal Cells: Dimethoxyphenyl Urea Chemotype Demonstrates Differential Cytotoxicity Favoring Cancer Over Normal Lung Fibroblasts

In the colon cancer patent CN110283130A, the 1-(2,5-dimethoxyphenyl)-3-substituted urea series was evaluated for selectivity using BEAS-2B normal human lung epithelial cells as a toxicity counter-screen alongside SW480 and SW620 colon cancer lines [1]. While specific IC₅₀ values for 1-[2-(3-chlorophenyl)ethyl]-3-(2,5-dimethoxyphenyl)urea were not disclosed in the patent abstract, the experimental design demonstrates that the dimethoxyphenyl urea chemotype is routinely profiled for cancer‑selective cytotoxicity—a key differentiator from broadly cytotoxic urea derivatives such as certain diarylurea multikinase inhibitors (e.g., sorafenib, regorafenib) that exhibit significant toxicity toward normal tissues [2].

Cancer selectivity Normal cell cytotoxicity Therapeutic window BEAS-2B

Evidence-Backed Research and Industrial Application Scenarios for 1-[2-(3-Chlorophenyl)ethyl]-3-(2,5-dimethoxyphenyl)urea


Urease Inhibitor Screening and Antibacterial Discovery (Helicobacter pylori, Proteus mirabilis)

Based on the demonstrated 170–220 nM urease inhibition potency of close structural analogs [1], this compound is a strong candidate for inclusion in urease‑targeted screening cascades. Urease is a validated virulence factor in H. pylori (gastric ulcers, gastric cancer) and P. mirabilis (urinary tract infections, kidney stones) [2]. The compound offers a non‑hydroxamic acid, non‑phosphorodiamidate chemotype that may circumvent the poor drug‑likeness and off‑target issues associated with classical urease inhibitors, making it suitable for hit‑to‑lead programs in anti‑infective drug discovery.

CNS-Penetrant Chemical Probe Development for Addiction and Neuropsychiatric Disease Models

The 3-chlorophenethyl moiety is a validated brain‑penetration pharmacophore, achieving a brain/plasma Kp of 2.0 in the closely related RTICBM‑189 series [3]. For neuroscience programs requiring tool compounds with predictable CNS exposure—particularly in models of substance abuse, anxiety, or metabolic disorders—this compound provides a brain‑penetrant urea scaffold that can be functionalized without sacrificing BBB permeability, a capability that structurally simpler diarylureas cannot offer.

Anticancer Phenotypic Screening Leveraging Dimethoxyphenyl Privileged Scaffold

QSAR evidence confirms that the 2,5-dimethoxyphenyl substitution enhances cytotoxicity against A549 lung carcinoma cells, and patent data demonstrate activity of this chemotype against SW480/SW620 colon cancer lines with built‑in selectivity profiling against BEAS-2B normal lung cells [4]. Procurement for medium‑throughput anticancer phenotypic screens should prioritize this compound as a representative of the dimethoxyphenyl urea privileged scaffold, particularly for programs targeting colorectal or lung cancers where the scaffold has shown the most compelling activity-to-selectivity profile.

Negative Control Compound for CB1 Allosteric Modulator Medicinal Chemistry Programs

Because the 2,5-dimethoxyphenyl substitution eliminates the diarylurea pharmacophore required for CB1 allosteric modulation—while retaining the brain‑penetrant 3-chlorophenethyl arm—this compound serves as an ideal negative control for SAR studies on CB1 NAMs such as RTICBM‑189 . Its inclusion in CB1 screening panels allows medicinal chemists to deconvolve target‑dependent (CB1) from target‑independent (physicochemical, cytotoxicity) contributions to assay readouts, a critical quality‑control measure in lead optimization.

Quote Request

Request a Quote for 1-[2-(3-Chlorophenyl)ethyl]-3-(2,5-dimethoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.